

A Technical Guide to Amino-PEG25-acid: Features, Benefits, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG25-acid

Cat. No.: B1192117

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Abstract: Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, bioconjugation, and materials science, prized for their ability to enhance the physicochemical properties of conjugated molecules. Among these, **Amino-PEG25-acid** stands out as a versatile, heterobifunctional linker. This technical guide provides an in-depth exploration of the core features, benefits, and applications of **Amino-PEG25-acid**. It details its chemical properties, presents quantitative data, outlines common experimental protocols, and illustrates its utility for researchers, scientists, and drug development professionals.

Core Features of Amino-PEG25-acid

Amino-PEG25-acid is a discrete-length (monodisperse) PEG derivative characterized by a primary amine group (-NH₂) at one terminus and a carboxylic acid group (-COOH) at the other, separated by a 25-unit ethylene glycol chain.^{[1][2][3]} This specific architecture imparts several key features:

- Heterobifunctionality:** The presence of two distinct reactive groups—an amine and a carboxylic acid—allows for controlled, sequential, or orthogonal conjugation strategies.^[1] The amine group can efficiently react with N-hydroxysuccinimide (NHS) esters, carboxyl groups (using activators), and other electrophiles.^[1] Conversely, the carboxylic acid can be activated to react with primary amines, forming stable amide bonds.
- Hydrophilic Spacer:** The long PEG25 chain is highly soluble in aqueous environments, a property it confers to its conjugation partners. This hydrophilicity is crucial for improving the solubility and formulation stability of hydrophobic drugs or proteins.

- **Biocompatibility and Low Immunogenicity:** PEG is a well-established biocompatible polymer with minimal toxicity. Its flexible chain creates a hydration shell around the conjugated molecule, which can mask it from the immune system, thereby reducing immunogenic responses and enzymatic degradation.
- **Defined Length and Flexibility:** As a monodisperse linker, **Amino-PEG25-acid** has a precise molecular weight and length. The 25-unit PEG chain acts as a flexible spacer, providing ample distance between conjugated molecules to reduce steric hindrance and help maintain their individual biological activities.

Quantitative Data

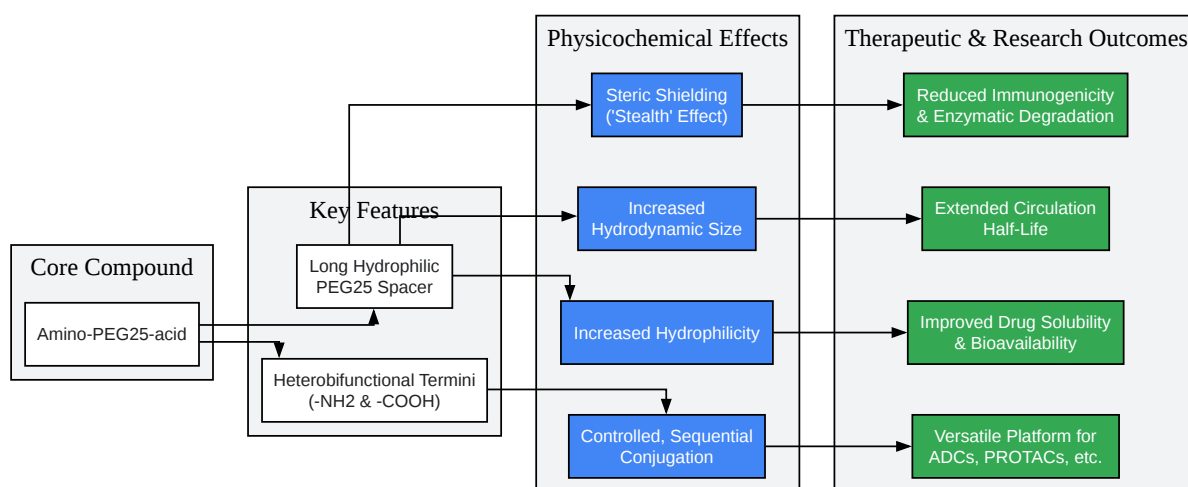
The physicochemical properties of **Amino-PEG25-acid** are summarized below, ensuring reproducibility for sensitive applications.

Property	Value	References
Molecular Weight	1190.42 g/mol	
Chemical Formula	C53H107NO27	
IUPAC Name	1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75-pentacosaoxaoctaheptacontan-78-oic acid	
Purity	Typically >98%	
Appearance	Solid powder	
Storage (Short Term)	0 - 4 °C (days to weeks)	
Storage (Long Term)	-20 °C (months to years)	

Key Benefits in Research and Drug Development

The inherent features of **Amino-PEG25-acid** translate into significant benefits for modifying therapeutic molecules and biomaterials. These advantages stem primarily from the long,

hydrophilic PEG spacer and its bifunctional nature.



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*Logical flow from features of **Amino-PEG25-acid** to its benefits.*

- **Enhanced Solubility and Bioavailability:** Many potent small-molecule drugs are hydrophobic, limiting their clinical use. By conjugating them to the hydrophilic **Amino-PEG25-acid** linker, their water solubility can be dramatically improved, making them suitable for injection and enhancing their absorption by the body.
- **Prolonged Circulation Half-Life:** PEGylation increases the hydrodynamic radius of a molecule. This larger size prevents rapid filtration by the kidneys, significantly extending the drug's circulation time in the bloodstream and maintaining an effective concentration for longer.
- **Reduced Immunogenicity:** The flexible PEG chain forms a protective hydration layer that can shield proteins and other biologics from recognition by the immune system, thus preventing adverse reactions and clearance.

- **Versatile and Controlled Bioconjugation:** The dual reactive groups are central to its utility. This allows a researcher to first attach the linker to one molecule using one type of chemistry (e.g., activating the acid to react with an amine) and then, after purification, use the second functional group (the amine) to attach to a second molecule, enabling the precise construction of complex bioconjugates.

Primary Applications

Amino-PEG25-acid is a powerful tool across several scientific domains:

- **Drug Delivery:** It is widely used to improve the pharmacokinetic profiles of both small-molecule drugs and large biologics like proteins and peptides.
- **Antibody-Drug Conjugates (ADCs):** The linker is ideal for connecting a cytotoxic drug to a monoclonal antibody, ensuring the drug remains inert and soluble until it reaches the target cancer cell.
- **PROTAC Development:** In the synthesis of Proteolysis-Targeting Chimeras (PROTACs), this PEG linker can bridge the E3 ligase-binding moiety and the target protein ligand, facilitating the degradation of disease-causing proteins.
- **Surface Functionalization:** It is used to modify the surfaces of nanoparticles, polymers, and other biomaterials to enhance their biocompatibility, solubility, and utility in targeted drug delivery or diagnostics.
- **Bioconjugation:** It serves as a flexible spacer for attaching various biomolecules, including proteins, peptides, and oligonucleotides, for applications in research and diagnostics.

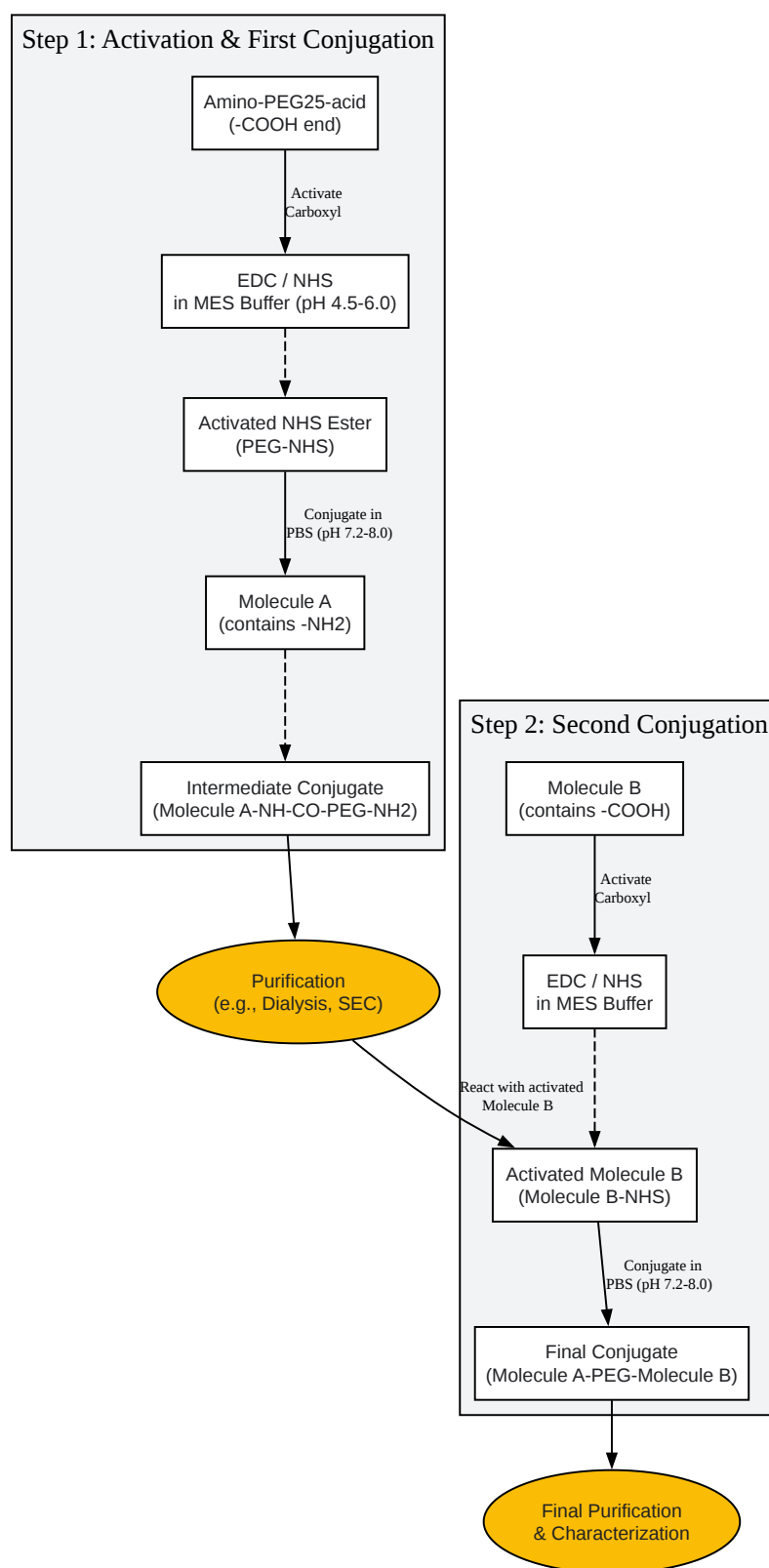
Experimental Protocols

The following sections provide generalized protocols for using **Amino-PEG25-acid**.

Disclaimer: These are representative methodologies. Optimal reaction conditions, including stoichiometry, buffer pH, temperature, and reaction time, must be determined empirically for each specific application.

Protocol 1: Two-Step Conjugation of Molecule-A-NH₂ to Molecule-B-NH₂

This protocol describes the process of linking two different amine-containing molecules (e.g., a protein and a peptide) using **Amino-PEG25-acid** as the heterobifunctional crosslinker. The process relies on the well-established carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.



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Workflow for a two-step bioconjugation using **Amino-PEG25-acid**.

Materials:

- **Amino-PEG25-acid**
- Molecule A (containing a primary amine)
- Molecule B (containing a primary amine)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: MES Buffer (0.1 M, pH 4.5-6.0)
- Conjugation Buffer: Phosphate-Buffered Saline (PBS, pH 7.2-8.0)
- Quenching Buffer: Tris or hydroxylamine (1 M, pH 8.5)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Methodology:

Part A: Conjugation of Molecule A to the Amine Terminus of the Linker

- **Activate Carboxyl Group of Molecule B:** Dissolve Molecule B (containing a carboxyl group to be activated) in Activation Buffer. Add a 5 to 10-fold molar excess of EDC and NHS. Incubate at room temperature for 15-30 minutes.
- **First Conjugation:** Dissolve **Amino-PEG25-acid** in Conjugation Buffer. Immediately add the activated Molecule B solution to the linker solution. A molar ratio of 1:5 to 1:20 (Molecule B:Linker) is often a good starting point to favor single additions.
- **Reaction:** Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- **Quenching (Optional):** Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

- **Purification:** Remove excess linker and byproducts. For high molecular weight conjugates, dialysis is effective. For smaller molecules, size-exclusion chromatography (SEC) or HPLC is preferred. This yields the Intermediate Conjugate (Molecule B-PEG-Acid).

Part B: Conjugation of Molecule A to the Carboxyl Terminus of the Intermediate

- **Activate Carboxyl Group of Intermediate:** Dissolve the purified Intermediate Conjugate in fresh Activation Buffer. Add a 5 to 10-fold molar excess of EDC and NHS. Incubate at room temperature for 15-30 minutes to form Molecule B-PEG-NHS.
- **Second Conjugation:** Dissolve Molecule A (containing a primary amine) in Conjugation Buffer. Add this solution to the activated intermediate.
- **Reaction:** Let the reaction proceed for 1-2 hours at room temperature or overnight at 4°C.
- **Quenching and Final Purification:** Quench the reaction as described previously. Purify the final conjugate using an appropriate method (e.g., SEC, ion-exchange chromatography, or affinity chromatography) to remove unreacted components and obtain the pure Final Conjugate (Molecule A-Linker-Molecule B).
- **Characterization:** Confirm the final product and its purity using methods such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.

Conclusion

Amino-PEG25-acid is a highly valuable and versatile chemical tool for researchers in life sciences and drug development. Its unique combination of heterobifunctionality, a defined hydrophilic spacer, and excellent biocompatibility provides a robust solution for enhancing drug solubility, extending therapeutic half-life, and constructing complex, functional biomolecular systems. The ability to precisely control conjugation chemistry makes it a superior choice for advanced applications such as ADCs, PROTACs, and targeted delivery systems, driving innovation in modern therapeutics and diagnostics.

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- To cite this document: BenchChem. [A Technical Guide to Amino-PEG25-acid: Features, Benefits, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192117#key-features-and-benefits-of-using-amino-peg25-acid]

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